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Compound Name: 1H-Pyrazole-3,5-dicarboxylic acid

Cat. No.: B1209948 Get Quote

Introduction

The pyrazole ring is a five-membered heterocyclic scaffold containing two adjacent nitrogen

atoms, recognized in medicinal chemistry as a "privileged scaffold".[1][2] This structure is a key

component in numerous therapeutic agents due to its ability to engage in various biological

interactions. Pyrazole derivatives exhibit a wide spectrum of pharmacological activities,

including anticancer, anti-inflammatory, antimicrobial, analgesic, and antidiabetic properties.[2]

[3][4] Specifically, pyrazole-carboxamide derivatives have garnered significant attention as

potent inhibitors of various enzymes, particularly protein kinases, which are crucial targets in

cancer therapy.[5][6] The dicarboxamide substitution at the 3 and 5 positions of the pyrazole

core allows for diverse structural modifications, enabling the fine-tuning of potency, selectivity,

and pharmacokinetic properties for drug development.

Synthetic Strategies

The synthesis of pyrazole-3,5-dicarboxamides typically involves a multi-step process

commencing with the formation of the core pyrazole ring, followed by functional group

manipulations to introduce the dicarboxamide moieties. A common and effective route begins

with the synthesis of 1H-pyrazole-3,5-dicarboxylic acid, which serves as a key intermediate.

This precursor can be synthesized through the oxidation of a readily available starting material

like 3,5-dimethyl-1H-pyrazole.[7]

Once the dicarboxylic acid is obtained, standard peptide coupling or amidation reactions can

be employed. This generally involves the activation of the carboxylic acid groups, for example,
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by converting them to acyl chlorides or by using coupling agents, followed by reaction with a

wide variety of primary or secondary amines to yield the target N,N'-disubstituted pyrazole-3,5-

dicarboxamides. This modular approach allows for the creation of large libraries of compounds

for structure-activity relationship (SAR) studies.
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Pyrazole carboxamides have been successfully developed as inhibitors for a variety of

biological targets. A prominent application is in the field of oncology, where they function as

potent protein kinase inhibitors.[5]

Aurora Kinase Inhibition: Aurora kinases A and B are critical regulators of mitosis, and their

abnormal expression is linked to cancer.[6] Pyrazole-4-carboxamide derivatives have been

identified as dual inhibitors of Aurora A and B, inducing cell cycle arrest and apoptosis in

cancer cells.[6]

Cyclin-Dependent Kinase (CDK) Inhibition: The dysregulation of CDKs, which control cell

cycle progression, is a hallmark of many cancers.[8] Pyrazole-based compounds have been

developed as inhibitors of CDK4/6, preventing the phosphorylation of the retinoblastoma

protein (pRb) and thereby halting the cell cycle at the G1/S checkpoint.[8]

Antifungal Activity: Pyrazole carboxamides have also shown significant promise as

agricultural fungicides.[9] Certain derivatives act as potent succinate dehydrogenase (SDH)

inhibitors, disrupting the mitochondrial electron transport chain in pathogenic fungi.[9]

Anti-inflammatory and Antibacterial Activity: Various pyrazole derivatives have been reported

to possess significant anti-inflammatory and antibacterial properties, highlighting the

scaffold's versatility.[3][10]

// Nodes node [fillcolor="#F1F3F4", fontcolor="#202124"]; CyclinD [label="Cyclin D"]; CDK46

[label="CDK4/6"]; Complex [label="Cyclin D-CDK4/6\nActive Complex", fillcolor="#FBBC05",

fontcolor="#202124"]; pRb [label="pRb"]; E2F [label="E2F"]; pRb_E2F [label="pRb-E2F

Complex\n(Transcription Repressed)"]; pRb_p [label="p-pRb\n(Phosphorylated)"]; G1_S

[label="G1-S Phase\nTransition", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Inhibitor [label="Pyrazole-based\nCDK4/6 Inhibitor", shape=box, style=filled,

fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges CyclinD -> Complex [color="#4285F4"]; CDK46 -> Complex [color="#4285F4"];

Complex -> pRb_E2F [label="Phosphorylation", color="#4285F4"]; pRb_E2F -> pRb_p

[label="releases", style=dashed, color="#5F6368"]; pRb_E2F -> E2F [label="releases",

style=dashed, color="#5F6368"]; E2F -> G1_S [label="Activates Transcription",

color="#4285F4"];
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Inhibitor -> Complex [label="Inhibits", arrowhead=tee, color="#EA4335", style=bold];

// Invisible nodes for alignment {rank=same; CyclinD; CDK46;} {rank=same; pRb; E2F;}

{rank=same; pRb_E2F;} {rank=same; pRb_p;} } ends_dot Caption: Role of pyrazole-based

inhibitors in the CDK4/6 signaling pathway.

Quantitative Bioactivity Data
The following tables summarize the biological activity of several representative pyrazole

carboxamide and related pyrazole derivatives.

Table 1: Kinase Inhibitory Activity of Pyrazole Derivatives

Compound
ID

Target
Kinase(s)

IC₅₀ (nM) Cell Line
Cytotoxicity
IC₅₀ (µM)

Reference

6k Aurora A 16.3 HeLa 0.43 [6]

Aurora B 20.2 HepG2 0.67 [6]

AT7518
CDK

(general)
N/A MiaPaCa2 0.411 [5]

| | | | AsPC1 | 0.533 |[5] |

Table 2: Antifungal and Antiproliferative Activity of Pyrazole Derivatives
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Compound ID Target/Assay Activity Value Reference

11ea

Rhizoctonia
cerealis
(Antifungal)

EC₅₀ 0.93 µg/mL [9]

Thifluzamide

(Control)

Rhizoctonia

cerealis

(Antifungal)

EC₅₀ 23.09 µg/mL [9]

26 (3,5-diaryl-

1H-pyrazole)

OVCA

(Antiproliferative)
GI₅₀ 0.67 µM [11]

SW620

(Antiproliferative)
GI₅₀ 0.89 µM [11]

| | H460 (Antiproliferative) | GI₅₀ | 0.73 µM |[11] |

Experimental Protocols
Protocol 1: Synthesis of 1H-Pyrazole-3,5-dicarboxylic acid[7]

This protocol describes the synthesis of the key dicarboxylic acid intermediate via oxidation.

Materials:

3,5-Dimethyl-1H-pyrazole (1.0 eq)

Potassium permanganate (KMnO₄) (4.0 eq)

Deionized water

Hydrochloric acid (HCl), aqueous solution

Procedure:

Dissolve 3,5-Dimethyl-1H-pyrazole (e.g., 0.818 mol) in deionized water (700 mL) and heat

the solution to 70 °C.
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Slowly add solid potassium permanganate (e.g., 3.271 mol) to the hot solution in portions.

Maintain the reaction temperature below 90 °C during the addition. The reaction is

exothermic.

After the addition is complete, stir the mixture at 90 °C until the purple color of the

permanganate has disappeared.

Cool the reaction mixture to room temperature.

Filter the mixture to remove the manganese dioxide (MnO₂) precipitate. Wash the

precipitate thoroughly with hot water.

Combine the filtrate and washings. Acidify the solution to pH 2 using an aqueous HCl

solution.

Allow the acidified solution to stand overnight, preferably at 4 °C, to facilitate precipitation.

Collect the white precipitate (1H-Pyrazole-3,5-dicarboxylic acid) by filtration.

Wash the collected solid with cold water and dry under vacuum.

Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: General Synthesis of N,N'-Disubstituted Pyrazole-3,5-dicarboxamides

This protocol outlines a general two-step procedure for the amidation of the dicarboxylic acid

intermediate.

Step A: Formation of Pyrazole-3,5-dicarbonyl dichloride

Suspend 1H-pyrazole-3,5-dicarboxylic acid (1.0 eq) in an excess of thionyl chloride

(SOCl₂).

Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).

Heat the mixture to reflux (approx. 80 °C) and stir for 2-4 hours, or until the solid has

completely dissolved and gas evolution ceases.
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Cool the mixture to room temperature and remove the excess thionyl chloride under

reduced pressure.

The resulting solid, pyrazole-3,5-dicarbonyl dichloride, is typically used in the next step

without further purification.

Step B: Amidation with Amine

Dissolve the crude pyrazole-3,5-dicarbonyl dichloride (1.0 eq) in an anhydrous aprotic

solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)).

Cool the solution to 0 °C in an ice bath.

In a separate flask, dissolve the desired amine (2.2 eq) and a non-nucleophilic base such

as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.5 eq) in the same anhydrous

solvent.

Add the amine solution dropwise to the cooled acyl chloride solution with vigorous stirring.

Allow the reaction to warm to room temperature and stir for 12-24 hours.

Monitor the reaction progress using Thin Layer Chromatography (TLC).

Upon completion, wash the reaction mixture sequentially with a dilute acid solution (e.g.,

1M HCl), saturated sodium bicarbonate solution, and brine.

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate

under reduced pressure.

Purify the crude product by column chromatography or recrystallization to obtain the pure

N,N'-disubstituted pyrazole-3,5-dicarboxamide.

Characterize the final compound using ¹H NMR, ¹³C NMR, high-resolution mass

spectrometry (HRMS), and melting point analysis.

Protocol 3: In Vitro Aurora Kinase B Inhibition Assay
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This protocol provides a general method for evaluating the inhibitory activity of synthesized

compounds against a target kinase, based on the principles described for kinase inhibitors.[6]

Materials:

Recombinant human Aurora Kinase B

Kinase substrate (e.g., Histone H3 peptide)

Adenosine triphosphate (ATP)

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

Test compounds (dissolved in DMSO)

Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or phospho-specific antibody)

384-well microplates

Procedure:

Prepare a serial dilution of the test compounds in DMSO. Further dilute in assay buffer to

the desired final concentrations.

Add the kinase, substrate, and test compound solution to the wells of a microplate.

Incubate for a short period (e.g., 15 minutes) at room temperature to allow the compound

to bind to the kinase.

Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should

be at or near its Km value for the kinase.

Incubate the reaction for a defined period (e.g., 60 minutes) at a controlled temperature

(e.g., 30 °C).

Stop the reaction by adding a stop solution or the first detection reagent.
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Quantify the kinase activity by measuring the amount of product (phosphorylated

substrate) or the amount of ATP consumed (e.g., by measuring ADP production).

Run controls including "no enzyme" (background), "no inhibitor" (100% activity), and a

known inhibitor (positive control).

Calculate the percent inhibition for each compound concentration relative to the controls.

Determine the IC₅₀ value by fitting the concentration-response data to a four-parameter

logistic equation using appropriate software.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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